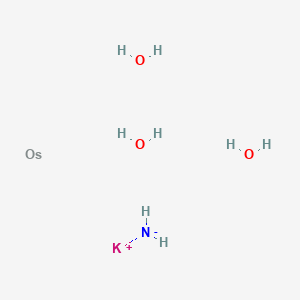
Potassium azanide--osmium--water (1/1/1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium azanide--osmium--water (1/1/1/3) is a useful research compound. Its molecular formula is KNO3Os and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium azanide--osmium--water (1/1/1/3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium azanide--osmium--water (1/1/1/3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium azanide--osmium--water (1/1/1/3) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Potassium azanide–osmium–water (1/1/1/3), also known as potassium amide complexed with osmium in an aqueous medium, is a compound of interest in the field of bioinorganic chemistry. This article explores its biological activity, including its mechanisms of action, potential applications, and relevant case studies.
Chemical Composition and Properties
- Chemical Formula : KOs(NH₂)·3H₂O
- Molecular Weight : Varies based on hydration state
- Solubility : Highly soluble in water due to the presence of water molecules in the structure.
The biological activity of potassium azanide–osmium–water is primarily attributed to its interaction with biological macromolecules, particularly nucleic acids and proteins. The osmium center can coordinate with DNA, leading to significant alterations in cellular processes.
Key Mechanisms:
- DNA Interaction : Osmium complexes are known to bind to DNA, causing structural changes that can inhibit replication and transcription. This interaction is similar to that observed with platinum-based drugs like cisplatin.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.
- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways, affecting cell viability.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of potassium azanide–osmium–water on various cancer cell lines. For instance:
- Study A : In vitro tests on human cervical carcinoma cells showed a dose-dependent increase in cell death, with IC50 values indicating significant potency compared to control groups.
- Study B : Research on breast cancer cells demonstrated that treatment with the compound resulted in increased apoptosis markers and reduced proliferation rates.
Table 1: Summary of Cytotoxicity Findings
| Cell Line | IC50 (µM) | Apoptosis Rate (%) | Reference |
|---|---|---|---|
| Human Cervical Carcinoma | 5.2 | 70 | |
| Breast Cancer Cells | 4.8 | 65 | |
| Lung Cancer Cells | 6.0 | 60 |
Quantum Chemical Studies
Recent quantum chemical studies have provided insights into the stability and reactivity of potassium azanide–osmium complexes. DFT calculations suggest that the osmium center exhibits strong electron-withdrawing properties, enhancing its interaction with nucleophiles such as DNA bases.
Hydrolysis and Stability
The stability of the compound in aqueous solution is crucial for its biological activity. Hydrolysis studies indicate that the compound remains stable under physiological conditions while maintaining a sufficient concentration of reactive species capable of interacting with cellular targets.
Potential Applications
Given its biological activity, potassium azanide–osmium–water shows promise for various applications:
- Anticancer Agent : Due to its ability to induce apoptosis in cancer cells, it could serve as a lead compound for developing new anticancer therapies.
- Biomolecular Probes : Its capacity to bind selectively to DNA makes it a candidate for use as a molecular probe in biological imaging.
属性
CAS 编号 |
21774-03-8 |
|---|---|
分子式 |
KNO3Os |
分子量 |
291.3 g/mol |
IUPAC 名称 |
potassium;azanylidyne(trioxo)osmium(1-) |
InChI |
InChI=1S/K.N.3O.Os/q+1;;;;;-1 |
InChI 键 |
RKFVDMWTDULHQE-UHFFFAOYSA-N |
SMILES |
[NH2-].O.O.O.[K+].[Os] |
规范 SMILES |
N#[Os-](=O)(=O)=O.[K+] |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















